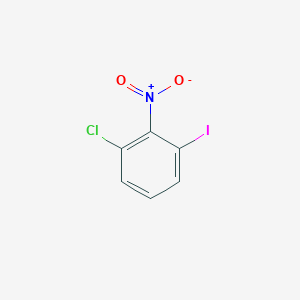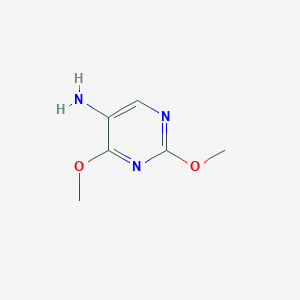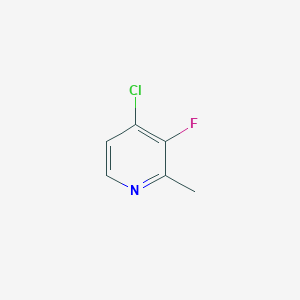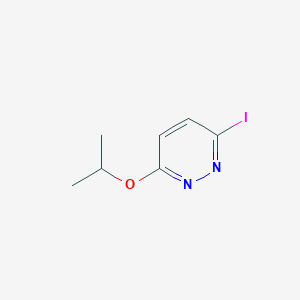
3-Iodo-6-isopropoxypyridazine
Vue d'ensemble
Description
3-Iodo-6-isopropoxypyridazine: is a heterocyclic organic compound with the molecular formula C7H9IN2O It is characterized by the presence of an iodine atom at the third position and an isopropoxy group at the sixth position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-isopropoxypyridazine typically involves the iodination of 6-isopropoxypyridazine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyridazine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Iodo-6-isopropoxypyridazine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond using palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridazines with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds or other carbon-carbon bonded structures.
Oxidation and Reduction: Corresponding N-oxides or deiodinated pyridazines.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-6-isopropoxypyridazine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals. It may also be used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Iodo-6-isopropoxypyridazine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Bromo-6-isopropoxypyridazine: Similar structure with a bromine atom instead of iodine.
3-Chloro-6-isopropoxypyridazine: Similar structure with a chlorine atom instead of iodine.
3-Fluoro-6-isopropoxypyridazine: Similar structure with a fluorine atom instead of iodine.
Comparison:
Reactivity: The iodine atom in 3-Iodo-6-isopropoxypyridazine makes it more reactive in substitution and coupling reactions compared to its bromo, chloro, and fluoro counterparts.
Biological Activity: The larger size and higher polarizability of iodine can enhance the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Industrial Applications: The unique properties of the iodine atom may make this compound more suitable for specific industrial applications, such as in the synthesis of advanced materials.
Propriétés
IUPAC Name |
3-iodo-6-propan-2-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGORYBTBABIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618368 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-38-9 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



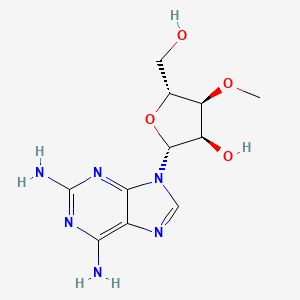
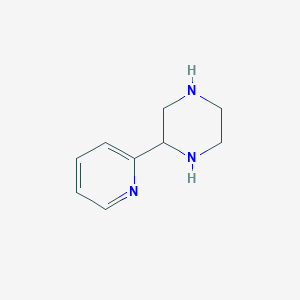

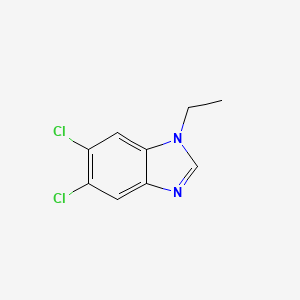
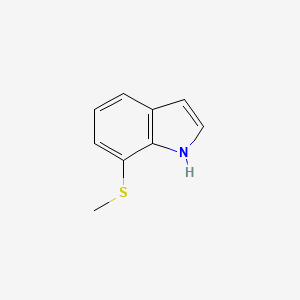
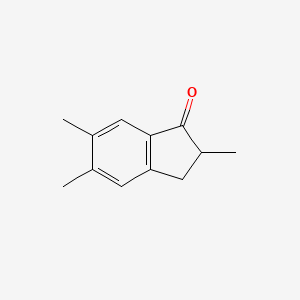

![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)
